2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one
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Overview
Description
2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a phenylpyrimidinone moiety. It has garnered interest in the scientific community due to its potential pharmacological properties and applications in various fields such as medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 3-methoxyphenylpiperazine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidinone moiety can be reduced to a dihydropyrimidine derivative.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-[4-(3-hydroxyphenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one.
Reduction: Formation of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-phenyl-1,2,3,4-tetrahydropyrimidine.
Substitution: Formation of halogenated derivatives such as 2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-bromophenyl)pyrimidin-4(3H)-one.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Studied for its pharmacological properties, including potential use as an anti-inflammatory, antitumor, or neuroprotective agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets in the body. It may act on receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one can be compared with other piperazine derivatives and pyrimidinone compounds:
Similar Compounds: 2-[4-(4-bromophenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one, 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one.
Uniqueness: The presence of both methoxyphenyl and phenylpyrimidinone groups in the same molecule provides unique chemical and pharmacological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-27-18-9-5-8-17(14-18)24-10-12-25(13-11-24)21-22-19(15-20(26)23-21)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGFDUHYAXINFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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